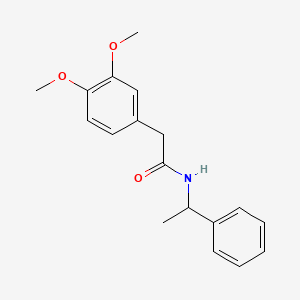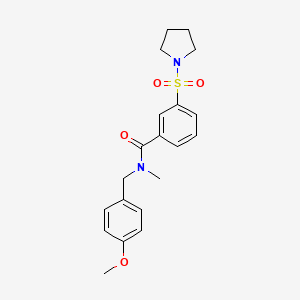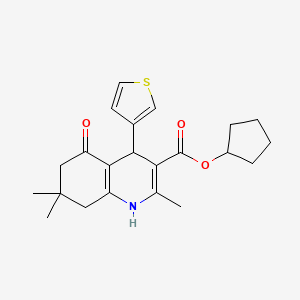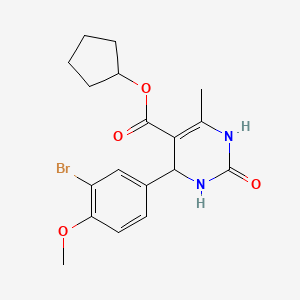![molecular formula C22H20ClNO2S B4883397 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide](/img/structure/B4883397.png)
4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide, also known as CTMEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide exerts its effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in cancer cells, making it a promising target for cancer treatment. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide binds to the ATP-binding site of CK2, preventing its activity and leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has a low toxicity profile and does not cause significant side effects. In addition to its anticancer and anti-Alzheimer's effects, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has also been shown to have anti-inflammatory and antioxidant effects. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide is its low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide is its low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide. Another area of research is the optimization of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide for use as a therapeutic agent, including the development of more soluble derivatives. Finally, further studies are needed to fully understand the mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide involves the reaction of 4-chlorobenzyl chloride with 2-ethoxyaniline to form 4-(2-ethoxyphenyl)benzyl chloride. This intermediate is then reacted with potassium thioacetate to produce 4-(2-ethoxyphenyl)thioacetylbenzyl chloride. Finally, the reaction of this intermediate with 4-chlorobenzamide in the presence of potassium carbonate yields 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use in cancer treatment. Studies have shown that 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2S/c1-2-26-21-6-4-3-5-20(21)24-22(25)17-9-7-16(8-10-17)15-27-19-13-11-18(23)12-14-19/h3-14H,2,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCDSQIQNHQYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-ethoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4883334.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4883356.png)


![1-(2-methoxybenzyl)-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4883370.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4883377.png)

![1-acetyl-17-(3-bromo-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4883394.png)

![1-(4-butoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883405.png)
![1-cyclohexyl-2-(1-methyl-4-piperidinyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B4883414.png)
![4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4883415.png)